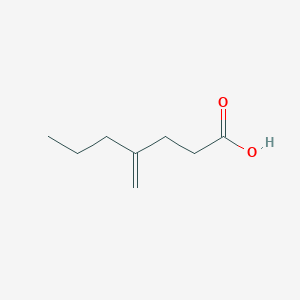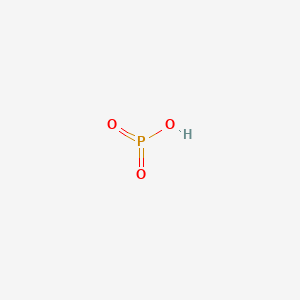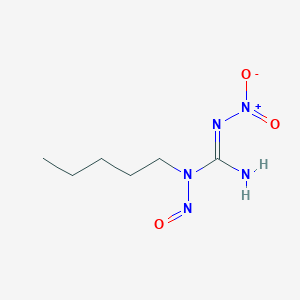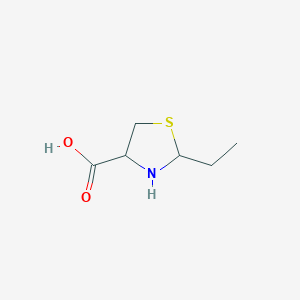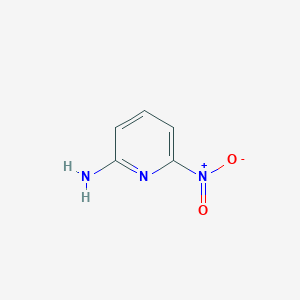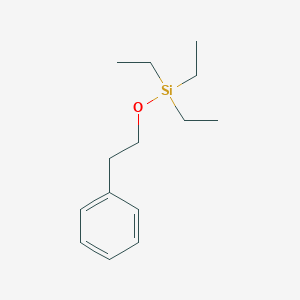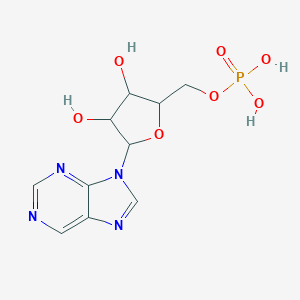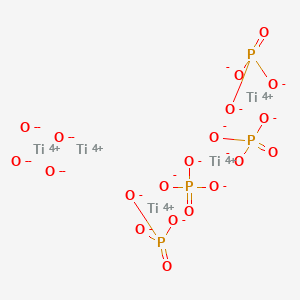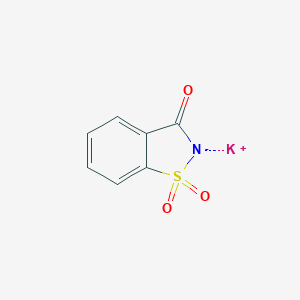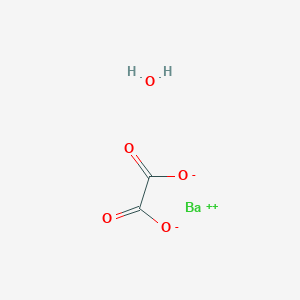
Barium oxalate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium oxalate monohydrate is a chemical compound with the molecular formula BaC2O4.H2O. It is a white crystalline powder that is sparingly soluble in water. Barium oxalate monohydrate has various applications in scientific research, including as a reagent in analytical chemistry and as a precursor for the synthesis of other barium compounds.
Wirkmechanismus
Barium oxalate monohydrate does not have a specific mechanism of action as it is primarily used as a reagent or precursor for other compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of barium oxalate monohydrate. However, it is known that barium compounds can be toxic and may cause gastrointestinal, cardiovascular, and neurological effects if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using barium oxalate monohydrate in lab experiments include its low cost, high purity, and availability. However, it has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving barium oxalate monohydrate. One area of interest is the synthesis of new barium compounds with unique properties for use in electronics, ceramics, and other applications. Another area of research could involve the development of new analytical methods for the detection of barium and other heavy metal ions in water samples. Additionally, further studies on the toxicity and environmental impact of barium compounds could provide valuable insights for risk assessment and regulatory purposes.
Synthesemethoden
Barium oxalate monohydrate can be synthesized through the reaction of barium chloride and sodium oxalate in water. The resulting precipitate is then filtered and dried to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
Barium oxalate monohydrate has numerous applications in scientific research. It is commonly used as a reagent in analytical chemistry to determine the presence of calcium and magnesium ions in water samples. It is also used as a precursor for the synthesis of other barium compounds, such as barium titanate, which has applications in electronics and ceramics.
Eigenschaften
CAS-Nummer |
13463-22-4 |
|---|---|
Produktname |
Barium oxalate monohydrate |
Molekularformel |
C2H2BaO5 |
Molekulargewicht |
243.36 g/mol |
IUPAC-Name |
barium(2+);oxalate;hydrate |
InChI |
InChI=1S/C2H2O4.Ba.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
TYPZPLBGEPGJFK-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ba+2] |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



